(2E)-3-(dimethylamino)-1-(1-methylpyrazol-3-yl)prop-2-en-1-one
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Overview
Description
(2E)-3-(dimethylamino)-1-(1-methylpyrazol-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(dimethylamino)-1-(1-methylpyrazol-3-yl)prop-2-en-1-one can be achieved through various synthetic routes. One common method involves the condensation of 1-methylpyrazole-3-carbaldehyde with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(dimethylamino)-1-(1-methylpyrazol-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to an alcohol or other reduced forms.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(dimethylamino)-1-(1-methylpyrazol-3-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its enone structure makes it a versatile intermediate in organic synthesis.
Biology
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (2E)-3-(dimethylamino)-1-(1-methylpyrazol-3-yl)prop-2-en-1-one involves its interaction with molecular targets through its enone and dimethylamino groups. These interactions can modulate various biochemical pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(dimethylamino)-1-phenylprop-2-en-1-one: Similar enone structure with a phenyl group instead of a methylpyrazolyl group.
(2E)-3-(dimethylamino)-1-(2-thienyl)prop-2-en-1-one: Contains a thiophene ring instead of a pyrazole ring.
Uniqueness
The presence of the 1-methylpyrazolyl group in (2E)-3-(dimethylamino)-1-(1-methylpyrazol-3-yl)prop-2-en-1-one distinguishes it from other enones, potentially imparting unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H13N3O |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(1-methylpyrazol-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C9H13N3O/c1-11(2)6-5-9(13)8-4-7-12(3)10-8/h4-7H,1-3H3 |
InChI Key |
YCDSXHCGHXKDJR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(=O)C=CN(C)C |
Origin of Product |
United States |
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